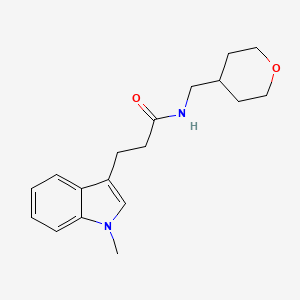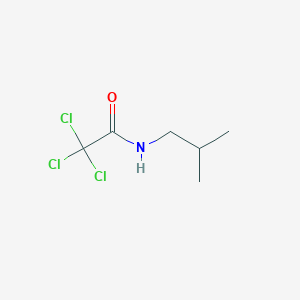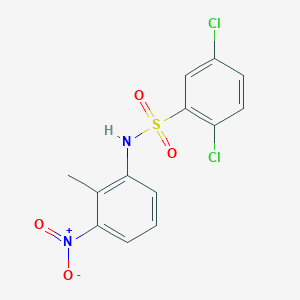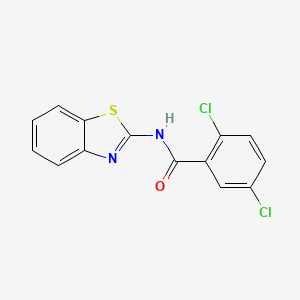![molecular formula C24H29N3O3 B11019447 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B11019447.png)
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It features a unique bicyclic structure, combining a benzodioxepin ring with an acetamide group.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the assembly of its constituent moieties. One approach is the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylamine with N-ethylacetyl chloride . The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxygenated derivatives.
Substitution: Substitution reactions can occur at the benzimidazole or acetamide groups.
Reduction: Reduction of the benzodioxepin ring could yield reduced forms.
Acetyl Chloride: Used in the initial acetylation step.
Ammonia or Amine Bases: For deprotonation and subsequent nucleophilic attack.
Hydrogenation Catalysts: Employed in reduction reactions.
Major Products:: The major products depend on the specific reaction conditions. Potential derivatives include substituted benzodioxepins and modified acetamide groups.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Drug Design: Its scaffold may inspire drug design efforts.
Biological Activity: Investigate its effects on biological systems.
Pharmacology: Explore potential therapeutic applications.
Fine Chemicals: Used in specialty chemical synthesis.
Materials Science:
Mechanism of Action
The compound’s mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, its benzodioxepin core sets it apart. Similar compounds include other heterocyclic structures with diverse functional groups.
Properties
Molecular Formula |
C24H29N3O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C24H29N3O3/c1-17(2)16-27-20-7-4-3-6-19(20)26-23(27)10-11-25-24(28)15-18-8-9-21-22(14-18)30-13-5-12-29-21/h3-4,6-9,14,17H,5,10-13,15-16H2,1-2H3,(H,25,28) |
InChI Key |
CWBYUYSYHVIRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide](/img/structure/B11019368.png)
![2-(4-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B11019379.png)
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11019383.png)
![3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11019402.png)

![N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide](/img/structure/B11019406.png)
![1-[(3-fluorophenyl)carbonyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B11019407.png)


![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide](/img/structure/B11019422.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11019423.png)



